molecular formula C27H32O13 B1194781 Pinocembrin 7-rhamnosylglucoside CAS No. 13241-31-1

Pinocembrin 7-rhamnosylglucoside

Cat. No.: B1194781
CAS No.: 13241-31-1
M. Wt: 564.5 g/mol
InChI Key: UVPBNPUZWAOBQX-AFUJZTQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinocembrin 7-rhamnosylglucoside (CAS 13241-31-1) is a naturally occurring flavanone glycoside classified as a neohesperidoside, consisting of pinocembrin with a disaccharide moiety of rhamnose and glucose attached at position 7 . This specific glycosylation pattern enhances the compound's water solubility for research applications compared to its aglycone form. In scientific studies, this compound has demonstrated significant antifungal activity , particularly against postharvest phytopathogens. Research indicates it can prominently inhibit the mycelial growth of Penicillium italicum , the causative agent of citrus blue mold, via a cell membrane/wall-targeting mechanism that increases membrane permeability and degrades cell wall components . It also exhibits notable antimicrobial properties , showing effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus by disrupting bacterial membrane integrity . As a specialized plant metabolite, it plays a crucial role in plant secondary metabolism and is found in various species including Litchi chinensis and Sparattosperma vernicosum . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

13241-31-1

Molecular Formula

C27H32O13

Molecular Weight

564.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

UVPBNPUZWAOBQX-AFUJZTQMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Pinocembrin 7-rhamnosylglucoside exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition of Escherichia coli, Staphylococcus aureus, and Neisseria gonorrhoeae through mechanisms that disrupt bacterial membrane integrity .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL
Neisseria gonorrhoeaeZ µg/mL

(Note: Specific MIC values were not provided in the source material; they should be filled based on experimental data.)

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of induced lung injury. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study: LPS-Induced Lung Injury

In a study involving lipopolysaccharide (LPS)-induced lung injury in mice, treatment with pinocembrin significantly reduced pulmonary edema and histological damage while decreasing neutrophil infiltration. The doses administered were 20 or 50 mg/kg body weight, demonstrating dose-dependent efficacy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of cerebral ischemic injury. Its ability to exert protective effects on neuronal cells may be attributed to its antioxidant capabilities and modulation of excitotoxic pathways .

Table 2: Neuroprotective Effects of this compound

Study TypeModel UsedObserved Effect
In vitroNeuronal cell linesReduced cell death under stress
In vivoMouse modelImproved recovery post-ischemia

Agricultural Applications

Beyond human health, this compound has shown promise as a bioinsecticide. Research on its effects against the armyworm (Spodoptera frugiperda) revealed that larvae exhibited significant feeding deterrence when exposed to treated leaves. This suggests potential applications in sustainable agriculture as a natural pesticide .

Table 3: Bioinsecticidal Activity of this compound

Concentration (µg/cm²)Feeding Behavior (Consumption %)
10A%
50B%
100C%

(Note: Specific consumption percentages should be obtained from experimental results.)

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The table below summarizes key structural differences and physicochemical properties of pinocembrin 7-rhamnosylglucoside and analogous derivatives:

Compound Name Glycosylation Position Glycoside Type Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 7-OH Rhamnosylglucoside (neohesperidoside) C₂₇H₃₂O₁₃ 564.18 Higher molecular weight due to disaccharide moiety; enhanced solubility in polar solvents
Pinocembrin 5-O-glucoside 5-OH Glucoside C₂₁H₂₂O₉ 418.13 Glycosylation at 5-OH reduces steric hindrance; lower solubility compared to 7-position derivatives
Pinocembrin 7-O-glucoside 7-OH Glucoside C₂₁H₂₂O₁₀ 432.11 Monosaccharide substitution; intermediate polarity and bioavailability
Pinocembrin 7-O-(3′-O-galloy-4′,6′-hexahydroxydiphenoyl)-glucoside 7-OH Galloylated glucoside C₃₄H₃₂O₁₈ 728.20* Galloylation enhances antioxidant capacity; increased stability during processing
Pinocembrin 7-O-rhamnoside 7-OH Rhamnoside C₂₁H₂₂O₈ 402.13 Smaller sugar moiety; lower molecular weight and altered pharmacokinetics

*Estimated based on structural similarity to reported compounds .

Key Observations:
  • Glycosylation Position: Derivatives glycosylated at the 7-OH position (e.g., 7-rhamnosylglucoside, 7-glucoside) generally exhibit higher solubility and bioavailability compared to 5-OH analogues due to reduced steric effects .
  • Sugar Complexity: The disaccharide rhamnosylglucoside group in this compound increases molecular weight and polarity, influencing its extraction efficiency in solvents like 80% ethanol .
  • Galloylation: The addition of galloyl and hexahydroxydiphenoyl groups (as in the galloylated glucoside) enhances oxidative stability and content retention during tea fermentation, likely due to increased radical scavenging capacity .

Content Variation During Processing

In P. chinense tea leaves, pinocembrin 7-O-glucoside decreases sharply during fermentation, while its galloylated derivative increases by ~37% (from 7.08 to 9.73 mg/g dry weight) . This suggests that complex glycosides with additional phenolic groups (e.g., galloylation) are more resistant to thermal degradation. In contrast, simpler glycosides like this compound may undergo hydrolysis or oxidative transformations under similar conditions, though direct data on its processing stability requires further study .

Bioactivity and Pharmacological Potential

  • Antioxidant Effects: While pinocembrin itself demonstrates robust DPPH radical scavenging activity (IC₅₀ ~12 µM) , glycosylation modulates this activity. For example, galloylated derivatives show enhanced antioxidant capacity due to additional phenolic hydroxyl groups .
  • Hepatoprotective and Neuroprotective Roles: Pinocembrin glycosides contribute to the liver-protective effects of P. chinense, though specific mechanisms remain understudied . The glucoside form (pinocembrin 7-O-glucoside) is rapidly absorbed in rats but undergoes intestinal biotransformation, suggesting that rhamnosylglucoside derivatives may have delayed metabolic pathways .
  • Anti-Fibrotic and Anti-Apoptotic Effects: Pinocembrin inhibits ROS/p-p38MAPK and ROS/TGF-β1 pathways in depression-induced atrial fibrillation . Structural analogs like the galloylated glucoside may amplify these effects due to improved stability and bioavailability .

Extraction and Solubility

This compound and its analogs are optimally extracted using polar solvents (e.g., 80% ethanol), with yields influenced by glycosylation complexity. For instance, the galloylated glucoside is preferentially retained in processed tea leaves, while simpler glycosides are depleted .

Q & A

Basic Research Questions

Q. How is Pinocembrin 7-rhamnosylglucoside structurally characterized, and what analytical methods are most reliable for confirming its glycosidic linkages?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the sugar moiety and aglycone structure. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Compare data with published spectral libraries to validate glycosidic bond positions (e.g., β-D-glucoside vs. α-L-rhamnoside configurations) . Challenges include distinguishing isomeric forms; cross-validate with enzymatic hydrolysis followed by HPLC analysis of released monosaccharides .

Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays aligned with hypothesized mechanisms (e.g., anti-inflammatory: RAW 264.7 macrophages + LPS-induced TNF-α/IL-6; antioxidant: DPPH/ABTS radical scavenging). Use dose-response curves (1–100 μM) and positive controls (e.g., quercetin for antioxidant assays). Ensure solubility in assay media (DMSO ≤0.1% v/v) and validate cytotoxicity via MTT assays .

Q. How can researchers optimize the extraction of this compound from plant sources?

  • Methodological Answer : Employ solvent optimization (e.g., ethanol-water gradients) with response surface methodology (RSM) to maximize yield. Variables include temperature (40–80°C), extraction time (1–6 hrs), and solvent ratio. Validate efficiency via UPLC quantification against a reference standard. Consider green extraction techniques (e.g., ultrasound-assisted) to preserve thermolabile glycosides .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, focusing on variables like purity (≥95% by HPLC), assay conditions (e.g., cell line passage number, serum concentration), and pharmacokinetic parameters (e.g., bioavailability in animal models). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. For example, discrepancies in anti-cancer IC₅₀ values may stem from differences in apoptosis assay protocols (Annexin V vs. caspase-3 activation) .

Q. What experimental designs are suitable for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Use a crossover design in rodent models: administer the compound intravenously/orally, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate AUC, Cmax, and half-life. Corrogate PK data with PD endpoints (e.g., biomarker modulation in target tissues) using multivariate regression .

Q. How can researchers investigate synergistic interactions between this compound and other flavonoids in complex matrices?

  • Methodological Answer : Use factorial design experiments to test combinations (e.g., 2×2 matrix with varying ratios). Assess synergy via Chou-Talalay’s combination index (CI) or isobologram analysis. Mechanistic studies may include transcriptomics (RNA-seq) to identify co-regulated pathways or molecular docking to evaluate binding affinities for shared targets (e.g., NF-κB, COX-2) .

Q. What strategies address challenges in synthesizing this compound de novo?

  • Methodological Answer : Optimize regioselective glycosylation using protecting-group strategies (e.g., TEMPO-mediated oxidation for rhamnose activation). Monitor reaction progress via TLC/HPLC and characterize intermediates by NMR. For enzymatic synthesis, screen glycosyltransferases (e.g., UGT78D1) with uridine diphosphate (UDP)-sugar donors. Compare yields and scalability of chemical vs. biocatalytic routes .

Methodological Frameworks & Pitfalls

  • PICOT Framework : For clinical relevance, structure questions as: Population (e.g., in vivo models), Intervention (dose/formulation), Comparison (positive/negative controls), Outcome (biomarker reduction), Time (acute vs. chronic exposure) .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (gap-filling), Ethical (animal welfare compliance), Relevant (therapeutic potential) .
  • Common Pitfalls : Avoid overly broad questions (e.g., “What is its role in disease?”) or trivial yes/no hypotheses. Reframe using specificity: “Does this compound inhibit STAT3 phosphorylation in triple-negative breast cancer models at sub-cytotoxic concentrations?” .

Data Analysis & Reproducibility

  • Statistical Rigor : Apply false discovery rate (FDR) correction for omics data, report effect sizes (Cohen’s d), and use open-source platforms (e.g., R/Bioconductor) for transparency .
  • Contradiction Management : Replicate key findings across independent labs using standardized protocols (e.g., MISEV guidelines for extracellular vesicle studies). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pinocembrin 7-rhamnosylglucoside
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